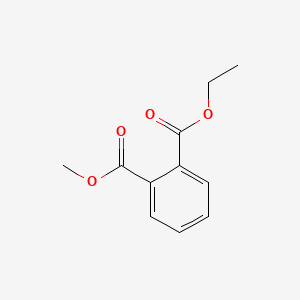
Methyl ethyl phthalate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl ethyl phthalate is an organic compound belonging to the phthalate family, which are esters of phthalic acid. Phthalates are widely used as plasticizers, substances added to plastics to increase their flexibility, transparency, durability, and longevity. This compound, specifically, is known for its use in various industrial applications due to its chemical properties.
Vorbereitungsmethoden
Methyl ethyl phthalate is typically synthesized through the esterification of phthalic anhydride with a mixture of methanol and ethanol. The reaction is catalyzed by a strong acid, such as sulfuric acid. The general reaction conditions involve heating the mixture to facilitate the esterification process. Industrial production methods often employ continuous reactors to ensure a steady production rate and high yield.
Analyse Chemischer Reaktionen
Methyl ethyl phthalate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can hydrolyze to form phthalic acid and the corresponding alcohols (methanol and ethanol).
Oxidation: This compound can be oxidized under specific conditions to produce phthalic acid.
Substitution: this compound can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common reagents used in these reactions include sulfuric acid for esterification, sodium hydroxide for hydrolysis, and various oxidizing agents for oxidation reactions. The major products formed from these reactions are phthalic acid and the corresponding alcohols.
Wissenschaftliche Forschungsanwendungen
Methyl ethyl phthalate has a wide range of applications in scientific research, including:
Chemistry: It is used as a plasticizer in the production of flexible plastics and as a solvent in various chemical reactions.
Biology: Research has shown that phthalates, including this compound, can disrupt endocrine functions, making them subjects of study in toxicology and environmental science.
Medicine: While not directly used in medicine, the effects of phthalates on human health are extensively studied, particularly their potential role in reproductive health issues.
Industry: this compound is used in the manufacturing of consumer products such as cosmetics, personal care products, and packaging materials.
Wirkmechanismus
The mechanism by which methyl ethyl phthalate exerts its effects involves its interaction with the endocrine system. Phthalates can mimic or interfere with the action of hormones, leading to disruptions in hormonal balance. This interaction primarily occurs through binding to hormone receptors, altering the normal signaling pathways. The molecular targets include estrogen and androgen receptors, which play crucial roles in reproductive health.
Vergleich Mit ähnlichen Verbindungen
Methyl ethyl phthalate is similar to other phthalates such as:
- Dimethyl phthalate
- Diethyl phthalate
- Di-n-butyl phthalate
- Di-2-ethylhexyl phthalate
Compared to these compounds, this compound has unique properties due to its specific ester groups. For instance, it has a different solubility profile and reactivity, making it suitable for specific industrial applications where other phthalates might not be as effective.
Eigenschaften
CAS-Nummer |
34006-77-4 |
|---|---|
Molekularformel |
C11H12O4 |
Molekulargewicht |
208.21 g/mol |
IUPAC-Name |
2-O-ethyl 1-O-methyl benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C11H12O4/c1-3-15-11(13)9-7-5-4-6-8(9)10(12)14-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
HGERXYZHJFOFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















